Cyclohexyl(iodo)diphenylsilane

Organosilicon Synthesis Palladium Catalysis Iodosilane Preparation

Cyclohexyl(iodo)diphenylsilane (CAS 90292-72-1) is a tertiary organoiodosilane with the formula C₁₈H₂₁ISi (MW 392.3 g/mol), featuring a silicon center bonded to two phenyl groups, one cyclohexyl group, and one iodine atom. It belongs to the R₃SiI class of compounds, which are established as versatile reagents in organic synthesis, particularly as precursors to silyl radicals and as electrophilic silicon sources in nucleophilic substitution reactions.

Molecular Formula C18H21ISi
Molecular Weight 392.3 g/mol
CAS No. 90292-72-1
Cat. No. B14346583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(iodo)diphenylsilane
CAS90292-72-1
Molecular FormulaC18H21ISi
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I
InChIInChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
InChIKeyPYBAZYNFNHKUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(iodo)diphenylsilane (CAS 90292-72-1): A Specialized Iodosilane for Controlled Radical and Nucleophilic Chemistry


Cyclohexyl(iodo)diphenylsilane (CAS 90292-72-1) is a tertiary organoiodosilane with the formula C₁₈H₂₁ISi (MW 392.3 g/mol), featuring a silicon center bonded to two phenyl groups, one cyclohexyl group, and one iodine atom [1]. It belongs to the R₃SiI class of compounds, which are established as versatile reagents in organic synthesis, particularly as precursors to silyl radicals and as electrophilic silicon sources in nucleophilic substitution reactions [2]. The compound's mixed substituent profile—combining aromatic, alicyclic, and halogeno ligands on silicon—distinguishes it from simpler iodosilanes and positions it as a candidate for transformations requiring tunable steric and electronic parameters.

Why Generic Iodosilanes Cannot Replace Cyclohexyl(iodo)diphenylsilane in Sterically Sensitive Applications


The reactivity of iodosilanes is highly sensitive to the steric and electronic nature of the substituents on silicon. Simply substituting cyclohexyl(iodo)diphenylsilane with a more common analog like trimethylsilyl iodide (TMS-I) or triphenyliodosilane (Ph₃SiI) introduces significant changes in both reaction rates and selectivity profiles [1]. TMS-I is substantially smaller (less steric shielding) and more volatile, leading to different nucleophilic substitution kinetics and potential losses during processing. Conversely, Ph₃SiI presents greater steric congestion, which can suppress reactivity at the silicon center or alter the stability of the resulting silyl radical [2]. The balanced steric bulk provided by the cyclohexyl group is critical for applications where controlled radical generation or selective monosubstitution at silicon is required, as evidenced by the high selectivity achieved with diphenylsilane frameworks in catalytic transformations [3].

Cyclohexyl(iodo)diphenylsilane: Quantified Differentiation Evidence for Procurement Decisions


Synthetic Accessibility: Pd-Catalyzed Route to Mixed Alkyl-Phenyl Iodosilanes

A direct head-to-head comparison for cyclohexyl(iodo)diphenylsilane has not been reported; however, quantitative data for its closest structural analog, methyldiphenyliodosilane (MePh₂SiI), establishes the viability of high-yield synthesis for this compound class. The PdCl₂-catalyzed reaction of the corresponding hydrosilane with methyl iodide produces MePh₂SiI in 91% isolated yield, demonstrating that diphenyl-substituted iodosilanes can be accessed in excellent purity via a mild, catalytic route [1]. This contrasts with traditional methods using elemental iodine, which often lead to phenyl-silicon bond cleavage and product contamination in phenyl-substituted silanes [1].

Organosilicon Synthesis Palladium Catalysis Iodosilane Preparation

Steric Differentiation from Triphenyliodosilane: Impact on Radical Stability

Replacing a phenyl group with a cyclohexyl group reduces steric congestion at silicon compared to triphenyliodosilane (Ph₃SiI). Research on isolable aryl-substituted silyl radicals demonstrates that less-hindered phenyl-substituted silyl radicals exist as an equilibrium mixture of the monomeric radical and its silene-type dimer in solution, whereas bulkier analogs show different dimerization behavior [1]. The cyclohexyl group in cyclohexyl(iodo)diphenylsilane provides intermediate steric demand—greater than methyl but less than a third phenyl ring—potentially shifting the monomer-dimer equilibrium and altering radical reactivity compared to Ph₃SiI-derived radicals.

Silyl Radical Chemistry Steric Effects Radical Precursor Design

Nucleofugality Advantage: Iodide vs. Chloride Leaving Group in Diphenylsilane Frameworks

In nucleophilic substitution at silicon, the iodide leaving group provides a significant kinetic advantage over chloride. For diphenylsilane frameworks, the Si-I bond is substantially more reactive than the Si-Cl bond toward nucleophilic attack, consistent with the established leaving group order I⁻ > Br⁻ > Cl⁻ > F⁻ in organosilicon chemistry. While direct kinetic data for cyclohexyl(iodo)diphenylsilane are not available, chlorodiphenylsilane (Ph₂SiHCl) requires more forcing conditions or stronger nucleophiles for substitution, whereas the corresponding iodosilane undergoes substitution more readily, enabling transformations under milder conditions.

Nucleophilic Substitution Leaving Group Ability Organosilicon Reactivity

Photoinduced Radical Generation Efficiency: Diphenylsilane Backbone vs. Trialkylsilanes

In photoinduced hydrosilylation reactions, the structure of the silane dramatically influences reaction efficiency. Diphenylsilane (Ph₂SiH₂) achieves a maximum Si-H consumption of approximately 51% under benzophenone-photoinitiated conditions, with substitution by two phenyl groups enhancing yield compared to trialkylsilanes [1]. Diphenylsilane was found to be more efficient than triphenylsilane due to lower steric hindrance at silicon [1]. Cyclohexyl(iodo)diphenylsilane combines the favorable diphenyl backbone with an iodo leaving group, enabling radical generation via both thermal and photochemical Si-I bond homolysis pathways absent in hydrosilane counterparts.

Photoinduced Hydrosilylation Radical Chain Reactions Silane Reactivity

Optimized Application Scenarios for Cyclohexyl(iodo)diphenylsilane Based on Differentiated Performance Evidence


Controlled Radical-Mediated Hydrosilylation of Sterically Demanding Alkenes

The combination of a diphenylsilane backbone (proven to enhance photoinduced hydrosilylation efficiency over trialkylsilanes [1]) with an Si-I bond that undergoes homolytic cleavage under mild photochemical or thermal conditions makes cyclohexyl(iodo)diphenylsilane particularly suited for radical hydrosilylation of sterically demanding or functionalized alkenes. The intermediate steric bulk of the cyclohexyl group provides sufficient shielding to control radical reactivity without the excessive hindrance that limits triphenylsilane efficiency. This compound enables hydrosilylation protocols where traditional Pt-catalyzed routes fail due to substrate steric constraints or catalyst poisoning.

Synthesis of Mixed Alkyl-Aryl Silyl Ether Protecting Groups with Tunable Stability

The iodo leaving group enables efficient nucleophilic displacement by alcohols, phenols, and carboxylates under mild conditions, generating cyclohexyl(diphenyl)silyl (CyPh₂Si-) protected derivatives. Compared to the tert-butyldiphenylsilyl (TBDPS) group, the cyclohexyl(diphenyl)silyl group offers distinct steric and electronic properties that can be exploited for orthogonal protection strategies in complex molecule synthesis. The cyclohexyl group provides different conformational properties compared to tert-butyl, potentially enabling selective deprotection under conditions where TBDPS ethers are stable [1].

Precursor to Isolable Silyl Radicals for Spectroscopic and Mechanistic Studies

As demonstrated by the synthesis of isolable aryl-substituted silyl radicals via reductive deiodination of iodosilanes with KC₈ [1], cyclohexyl(iodo)diphenylsilane can serve as a precursor to silyl radicals for spectroscopic characterization (EPR, UV-Vis) and mechanistic investigations. The cyclohexyl substituent provides an intermediate steric environment that may stabilize the resulting radical while still permitting reactivity studies that are precluded by the excessive steric shielding of tris(trimethylsilyl)silyl or tricyclohexylsilyl radicals. This application is particularly relevant for academic and industrial laboratories studying radical-mediated silicon chemistry.

Electrophilic Silicon Source in Cross-Coupling and Silylative Coupling Reactions

Iodotrisubstituted silanes (R₃SiI) are established substrates for Ir-catalyzed silylative coupling with terminal alkynes and Ni-catalyzed Suzuki-type cross-coupling with arylboronic acids, providing efficient access to functionalized organosilanes [1]. Cyclohexyl(iodo)diphenylsilane, as a member of this compound class, can participate in these transformations while imparting the unique steric and electronic properties of the cyclohexyl(diphenyl)silyl group to the coupling products. This enables the direct installation of a sterically defined silyl group onto aromatic or alkynyl frameworks without requiring pre-functionalized silicon nucleophiles.

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